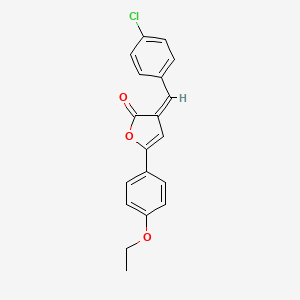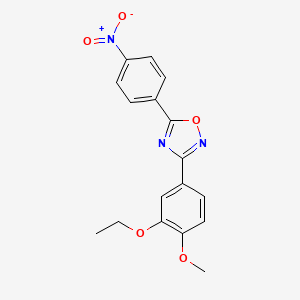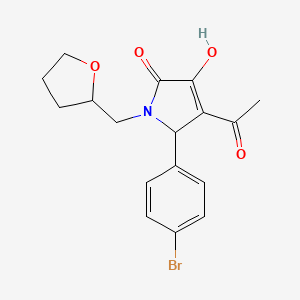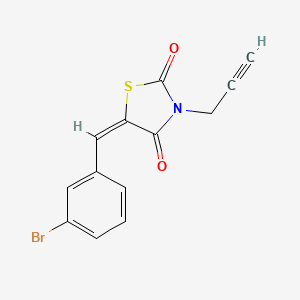
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as Clotrimazole, is a synthetic antifungal agent that is widely used in the treatment of various fungal infections. It was first synthesized in 1969 by Janssen Pharmaceutica, and since then, it has been extensively studied for its antifungal properties and mechanism of action.
Mecanismo De Acción
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone exerts its antifungal activity by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This leads to the disruption of the cell membrane, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and is generally well-tolerated. However, in rare cases, it may cause mild skin irritation or allergic reactions. It is not known to have any significant effects on the biochemical or physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages as a research tool, including its broad-spectrum antifungal activity and low toxicity profile. However, its use is limited by its solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. These include:
1. Development of more effective formulations for topical administration.
2. Investigation of its potential as an antifungal agent in agricultural settings.
3. Study of its potential as a therapeutic agent for other types of infections, such as bacterial or viral infections.
4. Investigation of its potential as an anticancer agent, as some studies have suggested that it may have antiproliferative effects on cancer cells.
In conclusion, this compound is a synthetic antifungal agent that has been extensively studied for its antifungal properties and mechanism of action. It has several advantages as a research tool, but its use is limited by its solubility in water. There are several areas of future research that could be explored with regards to this compound, including its potential as an anticancer agent.
Métodos De Síntesis
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can be synthesized by reacting 4-chlorobenzyl chloride with 4-ethoxyphenol in the presence of a base, followed by cyclization with maleic anhydride. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with 2-furanone to yield this compound.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, ringworm, jock itch, and athlete's foot. It is also used in the treatment of certain skin conditions, such as psoriasis and eczema.
Propiedades
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3/c1-2-22-17-9-5-14(6-10-17)18-12-15(19(21)23-18)11-13-3-7-16(20)8-4-13/h3-12H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVNHFDPQORVRO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)

![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)

![1-ethoxy-3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038357.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)